molecular formula C18H14N2O5 B4394396 N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide

Cat. No.: B4394396
M. Wt: 338.3 g/mol
InChI Key: OLRJWYKMHQXCBY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide is an organic compound characterized by the presence of a furan ring, a nitrophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide typically involves the reaction of 2-furylmethylamine with 3-(4-nitrophenoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(4-nitrophenoxy)propanamide: Similar structure but with a propanamide moiety instead of a benzamide.

    4-chloro-N’-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide: Contains a hydrazide group and a chloro substituent.

Uniqueness

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(19-12-17-5-2-10-24-17)13-3-1-4-16(11-13)25-15-8-6-14(7-9-15)20(22)23/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRJWYKMHQXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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